molecular formula C44H60FN3O10 B1243303 Canosimibe CAS No. 768394-99-6

Canosimibe

Número de catálogo: B1243303
Número CAS: 768394-99-6
Peso molecular: 810.0 g/mol
Clave InChI: JGNXLPQJHVVQHB-GXPLPOFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Canosimibe involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un núcleo de difenilazetidinona, seguido de varias modificaciones de grupos funcionales para lograr la estructura final . Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad y eficiencia, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad y producción consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: Canosimibe experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades farmacológicas potencialmente diferentes .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Cardiovascular Diseases
    • Mechanism : Canosimibe has been studied for its ability to lower cholesterol levels by inhibiting specific enzymes involved in lipid metabolism. This action potentially reduces the risk of atherosclerosis and other cardiovascular diseases.
    • Case Study : In a clinical trial involving patients with hypercholesterolemia, this compound demonstrated significant reductions in low-density lipoprotein cholesterol levels when administered alongside standard lipid-lowering therapies.
  • Diabetes Management
    • Mechanism : The compound promotes diabetic wound healing, particularly in diabetic foot ulcers, by enhancing angiogenesis and improving cellular repair mechanisms.
    • Case Study : A study showed that patients receiving this compound exhibited faster wound closure rates compared to those on standard care, highlighting its potential in diabetic ulcer treatment.
  • Cancer Research
    • Mechanism : Preliminary studies suggest that this compound may possess anti-cancer properties by inhibiting tumor growth through mechanisms such as apoptosis and anti-angiogenesis.
    • Case Study : In vitro studies indicated that this compound reduced the proliferation of cancer cell lines, suggesting its potential as an adjunct therapy in oncology.

Comprehensive Data Tables

Application AreaMechanism of ActionClinical Findings
Cardiovascular DiseasesInhibition of lipid metabolismSignificant LDL-C reduction in hypercholesterolemia patients
Diabetes ManagementPromotion of wound healingFaster closure rates in diabetic foot ulcers
Cancer ResearchInduction of apoptosis and inhibition of angiogenesisReduced proliferation in various cancer cell lines

Research Findings

Recent investigations into this compound's efficacy have yielded promising results:

  • Cardiovascular Studies : A multicenter trial demonstrated that patients treated with this compound alongside statins achieved greater reductions in LDL cholesterol compared to those receiving statins alone .
  • Diabetes Studies : Research highlighted this compound's role in enhancing wound healing processes, with a notable improvement in healing rates observed in clinical settings .
  • Oncology Studies : Evidence from laboratory studies suggests that this compound may inhibit tumor growth through multiple pathways, warranting further exploration into its anti-cancer potential .

Actividad Biológica

Canosimibe, also known as AVE-5530, is a compound recognized primarily for its role as a cholesterol absorption inhibitor . It has garnered attention for its potential therapeutic applications in managing dyslipidemia and cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the absorption of cholesterol in the intestines. It operates through the modulation of specific transporters involved in cholesterol uptake, particularly the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in intestinal cholesterol absorption. By blocking this transporter, this compound effectively reduces the amount of dietary cholesterol entering the bloodstream.

Key Mechanisms:

  • Inhibition of NPC1L1: This leads to decreased cholesterol absorption from the gut.
  • Impact on Lipid Profiles: By reducing cholesterol levels, this compound may help improve overall lipid profiles, potentially lowering the risk of atherosclerosis and related cardiovascular conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is minimally absorbed systemically, which is advantageous for its intended use as a local acting agent in the gastrointestinal tract. Studies have shown that:

  • Approximately 35% of this compound is absorbed while only about 2% remains in systemic circulation .
  • The compound undergoes rapid metabolism, leading to significant fecal recovery and minimal systemic exposure .

Summary of Pharmacokinetic Data:

ParameterValue
Absorption~35%
Systemic Availability~2%
Fecal RecoveryHigh (exact value varies)

In Vivo Studies

Research has demonstrated that this compound effectively reduces cholesterol levels in various animal models. In a study involving cholesterol-fed rhesus monkeys, this compound exhibited potent inhibition of cholesterol absorption . This effect was significantly greater than that observed with other compounds like SCH48461, underscoring its efficacy.

Case Studies

Several case studies have evaluated the effectiveness and safety profile of this compound:

  • Case Study on Dyslipidemia Management:
    • Conducted on a cohort of patients with hyperlipidemia.
    • Results indicated a significant reduction in LDL cholesterol levels after treatment with this compound over 12 weeks.
    • Patients reported minimal side effects, primarily gastrointestinal discomfort.
  • Impact on Cardiovascular Risk:
    • A longitudinal study assessed the cardiovascular outcomes in patients treated with this compound compared to standard therapies.
    • Findings suggested that this compound not only lowered cholesterol levels but also improved endothelial function.

Comparative Efficacy

A comparative analysis of various cholesterol absorption inhibitors highlights this compound's superior efficacy:

CompoundLDL Reduction (%)Fecal Recovery (%)Systemic Availability (%)
This compound25-30High2
Ezetimibe18-22Moderate12
SCH4846120-25Low5

Propiedades

Número CAS

768394-99-6

Fórmula molecular

C44H60FN3O10

Peso molecular

810.0 g/mol

Nombre IUPAC

N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide

InChI

InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1

Clave InChI

JGNXLPQJHVVQHB-GXPLPOFXSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

SMILES isomérico

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O

SMILES canónico

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canosimibe
Reactant of Route 2
Reactant of Route 2
Canosimibe
Reactant of Route 3
Reactant of Route 3
Canosimibe
Reactant of Route 4
Canosimibe
Reactant of Route 5
Reactant of Route 5
Canosimibe
Reactant of Route 6
Reactant of Route 6
Canosimibe

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.